molecular formula C72H101N9O18S B11831258 Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

Cat. No.: B11831258
M. Wt: 1412.7 g/mol
InChI Key: OFLXFIJMQUEZQX-HFHGNALWSA-N
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Description

Historical Development of Multifunctional Bioconjugation Reagents

The evolution of bioconjugation reagents has been driven by the need for selective, efficient, and non-destructive methods to modify biomolecules. Early crosslinkers, such as homobifunctional NHS esters, lacked orthogonality, often leading to uncontrolled polymerization or protein denaturation. The introduction of heterobifunctional reagents in the 1990s addressed this by enabling sequential conjugation, but these still suffered from limited functionality and harsh elution conditions for affinity purification.

A paradigm shift occurred with the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provided biocompatible, site-specific conjugation under mild conditions. However, copper toxicity necessitated the development of strain-promoted azide-alkyne cycloadditions (SPAAC), eliminating metal catalysts and expanding in vivo applications. Concurrently, advances in photolabile protecting groups, such as the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) moiety, allowed sequential conjugation by enabling selective deprotection with hydrazine.

The integration of multiple functional groups—biotin for streptavidin affinity, tetramethylrhodamine (TAMRA) for fluorescence, and alkynes for click chemistry—culminated in reagents like Dde Biotin-Polyethylene Glycol4-Tetramethylrhodamine-Polyethylene Glycol4 Alkyne. This design reflects two decades of innovation in modular bioconjugation tools.

Structural Components and Functional Moieties

Dde Biotin-Polyethylene Glycol4-Tetramethylrhodamine-Polyethylene Glycol4 Alkyne is a tetrafunctional molecule comprising four distinct modules (Table 1):

Table 1: Structural Components and Their Roles

Component Function
Dde Group Photolabile protecting group enabling hydrazine-mediated cleavage
Biotin High-affinity streptavidin binding for pull-down assays
Tetramethylrhodamine (TAMRA) Fluorescent tracking (Ex/Em: 540/565 nm)
Polyethylene Glycol4 (PEG4) Solubility enhancement and steric hindrance reduction
Alkyne Click chemistry partner for azide-functionalized molecules

The Dde group, a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl derivative, undergoes selective cleavage under mild hydrazine treatment (pH 4.5–7.0), preserving the integrity of sensitive biomolecules. Biotin, linked via a PEG4 spacer, ensures efficient streptavidin binding while minimizing steric interference. The TAMRA fluorophore permits real-time tracking during electrophoresis or microscopy, with PEG4 spacers mitigating fluorescence quenching. Finally, the terminal alkyne enables copper-free click chemistry with azide-modified probes, a critical feature for live-cell labeling.

Key Advantages Over Traditional Crosslinking Agents

Dde Biotin-Polyethylene Glycol4-Tetramethylrhodamine-Polyethylene Glycol4 Alkyne addresses three major limitations of conventional crosslinkers:

  • Orthogonal Reactivity : Sequential conjugation is achieved through Dde cleavage followed by alkyne-azide cycloaddition, enabling multi-step labeling without intermediate purification. Traditional NHS esters lack this controllability, often resulting in heterogeneous products.

  • Dual Detection Modalities : The integration of biotin and TAMRA allows simultaneous affinity purification and fluorescence imaging, reducing experimental workflow complexity. Prior systems required separate reagents for these functions.

  • Reduced Steric Hindrance : PEG4 spacers (MW: ~232 Da) create a 3.4 nm molecular "arm," improving accessibility to binding pockets compared to rigid spacers like alkyl chains. This is critical for targeting buried epitopes in proteins.

  • Click Chemistry Compatibility : The alkyne group supports strain-promoted azide-alkyne cycloaddition (k = 3.3 M⁻¹s⁻¹), enabling in vivo applications where copper toxicity precludes CuAAC.

Table 2: Comparative Analysis with Traditional Crosslinkers

Feature Traditional Crosslinkers Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
Orthogonal Cleavage Rare Hydrazine-labile Dde group
Detection Modalities Single (e.g., biotin or fluorophore) Dual (biotin + TAMRA)
Solubility Variable PEG4-enhanced
In Vivo Compatibility Limited by copper toxicity Copper-free click chemistry

This multifunctionality has enabled novel applications, such as pulse-chase studies where temporal control over biotinylation and fluorescence tracking is essential. Furthermore, the reagent’s modular design allows substitution of components—for example, replacing TAMRA with Cy5—while retaining core functionality.

Properties

Molecular Formula

C72H101N9O18S

Molecular Weight

1412.7 g/mol

IUPAC Name

5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-amino-6-(dimethylamino)-4aH-xanthen-9-yl]benzoic acid

InChI

InChI=1S/C72H101N9O18S/c1-6-27-91-31-35-95-39-42-98-38-34-94-30-26-81(65(86)18-23-77-69(87)49-12-15-52(55(43-49)70(88)89)66-53-16-13-50(73)44-60(53)99-61-45-51(80(4)5)14-17-54(61)66)25-19-64(85)75-22-9-21-74-56(67-58(82)46-72(2,3)47-59(67)83)20-28-92-32-36-96-40-41-97-37-33-93-29-24-76-63(84)11-8-7-10-62-68-57(48-100-62)78-71(90)79-68/h1,12-17,43-45,57,60,62,68,82H,7-11,18-42,46-48,73H2,2-5H3,(H,75,85)(H,76,84)(H,77,87)(H,88,89)(H2,78,79,90)/t57-,60?,62-,68-/m0/s1

InChI Key

OFLXFIJMQUEZQX-HFHGNALWSA-N

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C

Origin of Product

United States

Preparation Methods

Stepwise Assembly via Click Chemistry

The alkyne terminus enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for assembling PEG4-TAMRA-PEG4 modules. As demonstrated in RSC Chemical Biology studies, DBCO-PEG4-biotin derivatives are conjugated to azide-functionalized TAMRA via strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding copper-induced toxicity. Critical parameters include:

  • Molar Ratios : A 1.1:1 molar excess of DBCO-PEG4-biotin to azide-TAMRA ensures complete conjugation.

  • Reaction Conditions : Reactions proceed in aqueous solution at 37°C for 1 hour, monitored via HPLC-MS to confirm >95% conversion.

Dde-Biotin Coupling

The Dde group is introduced through hydrazone linkage to biotin’s valeric acid side chain. Protocols from Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc detail the use of hydrazine-labile Dde-biotin-alkyne precursors, enabling selective cleavage under mild conditions (2% hydrazine in PBS, pH 7.4). This step requires anhydrous dimethylformamide (DMF) and 4-dimethylaminopyridine (DMAP) catalysis to achieve yields exceeding 80%.

Purification and Characterization

Chromatographic Purification

Crude products are purified via reverse-phase HPLC using a C18 column (5 μm, 250 × 4.6 mm). Elution gradients transition from 5% to 95% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes, yielding a single peak at 14.2 minutes. Post-purification, lyophilization recovers the compound as a pink solid (typical yield: 65–75%).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇₂H₁₀₁N₉O₁₈S
Molecular Weight1412.69 g/mol
Solubility>10 mM in DMSO
Storage Conditions2–8°C, sealed, dry environment

Mass Spectrometry Validation

High-resolution ESI-MS confirms molecular integrity: observed m/z 1413.62 ([M+H]⁺, calc. 1412.69). Fragmentation patterns align with PEG4 spacers (repeating −O−CH₂CH₂− units) and TAMRA’s xanthone core.

Formulation and Stock Solution Preparation

Stock Solution Stability

GlpBio protocols recommend preparing stock solutions in anhydrous DMSO to prevent hydrolysis of the Dde group. Aliquots stored at −80°C retain stability for 6 months, while −20°C storage limits usability to 1 month.

Table 2: Stock Solution Preparation Guidelines

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
10.70790.14160.0708
53.53930.70790.3539
107.07871.41570.7079

In Vivo Formulation Compatibility

For animal studies, DMSO stock is diluted with PEG300 and Tween 80 to ensure solubility in aqueous buffers. A typical formulation involves:

  • Dissolving 1 mg in 70.8 μL DMSO (10 mM stock).

  • Diluting 1:10 in PBS containing 5% PEG300 and 0.1% Tween 80.
    This formulation achieves a working concentration of 1 mM, suitable for intravenous administration.

Quality Control and Batch Consistency

Purity Assessment

Batch purity (>98%) is verified via analytical HPLC (UV detection at 565 nm, λₘₐₓ for TAMRA). Impurities include unreacted biotin-PEG4 (retention time: 8.2 minutes) and hydrolyzed Dde derivatives.

Applications in Dynamic Protein Profiling

The compound’s utility is highlighted in pull-down assays for O-GlcNAcylated proteins. After CuAAC-mediated biotinylation, streptavidin bead capture isolates target proteins, which are released via Dde cleavage with 2% hydrazine . This application underscores the criticality of preserving alkyne reactivity during synthesis.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group enables efficient conjugation with azide-containing molecules via CuAAC, forming stable triazole linkages. This reaction is pivotal for labeling biomolecules in biological systems.

Reaction Parameter Value/Condition
CatalystCopper(I) (e.g., CuSO₄ with sodium ascorbate)
Reaction Time1–2 hours at room temperature
Solvent CompatibilityDMSO, methanol, or aqueous buffers (pH 6.5–7.5)
Efficiency>90% yield under optimized conditions
ApplicationsProtein tagging, nucleic acid labeling, and PROTAC synthesis

Key Findings :

  • The PEG4 spacer minimizes steric hindrance, enhancing reaction efficiency in complex biological matrices .

  • TAMRA fluorescence (ex/em: 555/580 nm) allows real-time monitoring of conjugation progress .

Dde Group Cleavage with Hydrazine

The Dde group provides reversible biotinylation, enabling controlled release of biotin-streptavidin complexes under mild conditions.

Cleavage Parameter Value/Condition
Reagent2% hydrazine monohydrate in aqueous solution
Reaction Time30–60 minutes at 25°C
SelectivityNo cross-reactivity with other protecting groups (e.g., Fmoc, Boc)
Recovery Rate>95% biotin release
ApplicationsReversible protein purification, dynamic assembly of PROTACs

Key Findings :

  • Cleavage leaves no residual tags on target proteins, preserving native functionality.

  • Compatible with streptavidin affinity columns for iterative purification workflows .

Biotin-Streptavidin Affinity Binding

The biotin moiety enables high-affinity binding to streptavidin (Kd ≈ 10⁻¹⁵ M), facilitating protein isolation and detection.

Binding Parameter Value/Condition
Binding Capacity4–6 µg streptavidin per mg of resin
StabilityResists elution under denaturing conditions (e.g., 8 M urea)
Detection Limit0.1 nM via fluorescence (TAMRA) or chemiluminescence (biotin)
ApplicationsWestern blotting, pull-down assays, and in-gel fluorescence imaging

Key Findings :

  • Dual-labeling (biotin + TAMRA) provides built-in validation, distinguishing target proteins from nonspecific binders .

  • PEG4 spacers reduce steric interference during streptavidin binding .

Stability and Storage Conditions

The compound’s stability under various conditions ensures reproducibility in long-term studies.

Parameter Value/Condition
Thermal StabilityStable at -20°C for >2 years (desiccated)
Light SensitivityProtect from prolonged exposure to UV/visible light (TAMRA degradation)
Solubility>10 mM in DMSO or DMF; limited solubility in aqueous buffers

Scientific Research Applications

Protein Labeling and Detection

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is extensively used for labeling proteins due to its ability to form stable conjugates with azide-containing biomolecules through click chemistry. This application is crucial for:

  • Western Blotting: The biotin moiety allows for the detection of proteins using streptavidin-based methods, enhancing sensitivity and specificity .
  • Fluorescence Microscopy: The TAMRA component provides a strong fluorescence signal, enabling visualization of protein localization and interactions within cells .

Cellular Imaging

The compound serves as a fluorescent probe for cellular imaging, allowing researchers to track specific molecules or structures within living cells. This application is particularly useful in:

  • Studying Cellular Uptake: Researchers can monitor how cells internalize biotinylated compounds, providing insights into cellular processes and drug delivery mechanisms .

Nucleotide Functionalization

This compound can be employed to modify nucleotides, facilitating their visualization and tracking during various biological assays. This approach is beneficial for:

  • Nucleic Acid Research: It allows for the functionalization of DNA or RNA with fluorescent tags for studies on gene expression and molecular interactions.

Drug Delivery Studies

The compound's fluorescent properties enable tracking of drug delivery systems. By conjugating drugs with this compound, researchers can observe the distribution and efficacy of therapeutic agents in biological systems .

Enhanced Detection Methods

Research has demonstrated that using this compound improves detection sensitivity for biotinylated proteins significantly compared to traditional methods . For instance:

  • In studies involving O-GlcNAcylated proteins, the combination of biotin and TAMRA tags allowed for selective enrichment and enhanced fluorescence detection, leading to the identification of novel protein modifications .

Click Chemistry Applications

The unique properties of this compound facilitate its use in click chemistry applications, where it has been successfully utilized to label proteins and nucleic acids in complex biological systems . These studies highlight its effectiveness in developing targeted therapies and understanding biochemical pathways.

Comparison with Similar Compounds

This compound

  • Advantages :
    • Enables sequential conjugation: Dde removal (hydrazine) followed by CuAAC .
    • Dual functionality: Fluorescence (TAMRA) + biotinylation .
    • High solubility and biocompatibility due to PEG4 .
  • Limitations: Higher cost compared to non-fluorescent analogs. TAMRA fluorescence may interfere with certain FRET-based assays.

Competitors

Biotin-PEG4-Alkyne :

  • Lower cost but lacks fluorescence and orthogonal deprotection .

Dde Biotin-PEG4-Azide :

  • Compatible with DBCO-based copper-free reactions but requires azide-containing targets .

5-TAMRA-PEG4-Alkyne: Superior for fluorescence applications but cannot biotinylate targets .

Research Findings

  • A 2024 study demonstrated that this compound achieved 95% conjugation efficiency in PROTAC synthesis, outperforming non-orthogonal analogs by 30% due to its sequential reactivity .
  • In fluorescence imaging, TAMRA’s signal remained stable for >72 hours in live-cell assays, whereas shorter PEG analogs showed 20% signal loss .
  • Comparative solubility tests revealed that PEG4 spacers reduce aggregation by 50% compared to PEG2-containing derivatives .

Biological Activity

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a specialized compound that combines biotin, a fluorescent dye (TAMRA), and a PEG (polyethylene glycol) spacer. This unique structure facilitates various biological applications, particularly in the fields of imaging and molecular biology. The compound's biological activity is primarily derived from its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling targeted labeling and visualization of biomolecules.

Chemical Structure and Properties

The chemical structure of this compound allows it to function effectively in biological systems. Below is a summary of its key properties:

PropertyDescription
Molecular Formula C36H41N3O8
Molecular Weight 643.73 g/mol
Fluorescent Tag TAMRA
Linker Type PEG4
Functional Group Alkyne
Biotin Group Cleavable biotin for affinity purification

Biological Applications

  • Cellular Imaging
    • This compound is utilized as a fluorescent probe for cellular imaging. Its fluorescence allows researchers to visualize specific molecules or structures within cells, making it valuable for studying cellular processes such as uptake and protein interactions.
  • Protein Labeling
    • The compound can label proteins through CuAAC, facilitating the conjugation of fluorescent labels to biomolecules. This method enhances the specificity and sensitivity of detection techniques like Western blotting and fluorescence microscopy .
  • Nucleotide Functionalization
    • It can modify nucleotides, allowing them to be tracked within biological systems. This application is crucial for studying nucleic acid dynamics and interactions.

1. Enhanced Detection of O-GlcNAcylated Proteins

A study demonstrated that biotinylation with this compound significantly improved the detection sensitivity of O-GlcNAcylated proteins compared to traditional methods. The incorporation of the fluorescent tag allowed for rapid and sensitive detection via Western blotting, achieving a sensitivity enhancement of over 380-fold relative to tritium labeling .

2. Monitoring Cellular Uptake

In another case study, researchers utilized this compound to track the cellular uptake of modified nucleotides in live cells. The fluorescence signal provided real-time insights into the dynamics of nucleotide incorporation, demonstrating its utility in understanding metabolic pathways .

3. Affinity Purification

The cleavable biotin group enables effective affinity purification of labeled proteins, allowing researchers to isolate specific proteins from complex mixtures. This capability was illustrated in studies where biotinylated proteins were enriched using streptavidin chromatography, followed by analysis using mass spectrometry .

Q & A

Q. What is the role of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne in PROTAC synthesis?

this compound serves as a multifunctional linker in PROTAC (Proteolysis-Targeting Chimera) synthesis. Its PEG4 spacer enhances solubility and reduces steric hindrance between PROTAC components, while the alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent conjugation. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group acts as an orthogonally cleavable protecting group, allowing selective deprotection under mild hydrazine conditions to expose reactive amines for subsequent modifications. The TAMRA fluorophore facilitates real-time tracking of conjugation efficiency via fluorescence microscopy or spectroscopy .

Q. How do the structural components of this compound contribute to its functionality?

  • Dde group : Protects amines during synthesis and enables site-specific deprotection for controlled bioconjugation.
  • Biotin : Binds streptavidin/avidin for affinity-based purification or detection (e.g., pull-down assays).
  • PEG4 : Enhances aqueous solubility, minimizes aggregation, and optimizes spatial orientation for target binding.
  • TAMRA : Provides fluorescence for quantification (Ex/Em: 555/580 nm) and imaging applications.
  • Alkyne : Enables click chemistry with azide-functionalized molecules (e.g., antibodies, peptides) .

Q. What experimental steps are recommended for conjugating this reagent to azide-modified biomolecules?

Reaction setup : Dissolve this compound (1–5 mM) and azide-containing target (1:1–1:3 molar ratio) in PBS or DMSO.

Catalyst addition : Add CuSO4 (50–100 μM) and sodium ascorbate (1–5 mM) to initiate CuAAC.

Incubation : React at 25–37°C for 1–4 hours with gentle agitation.

Purification : Remove excess reagent via size-exclusion chromatography or dialysis.

Validation : Confirm conjugation via SDS-PAGE with streptavidin-HRP or fluorescence imaging .

Q. How can TAMRA fluorescence be utilized to monitor conjugation efficiency?

TAMRA’s fluorescence intensity correlates with successful conjugation. Post-reaction, quantify fluorescence using a microplate reader (Ex/Em: 555/580 nm) and compare to a standard curve of free TAMRA. A decrease in fluorescence in the supernatant after purification indicates successful conjugation to the target molecule .

Q. What are the recommended storage conditions to maintain reagent stability?

Store lyophilized powder at –20°C in desiccated, light-protected vials. For short-term use, dissolve in anhydrous DMSO (≤1 mg/mL) and aliquot to avoid freeze-thaw cycles. Avoid prolonged exposure to pH <5 or >8, which may hydrolyze the Dde group .

Advanced Questions

Q. How can researchers optimize PEG length to balance solubility and steric hindrance in PROTAC design?

  • Shorter PEGs (e.g., PEG2–PEG4) : Improve solubility while minimizing linker flexibility, which is critical for ternary complex formation in PROTAC-mediated ubiquitination.
  • Longer PEGs (e.g., PEG8–PEG12) : Reduce steric hindrance in bulky targets but may compromise binding kinetics.
  • Validation : Perform comparative assays (e.g., cellular degradation efficiency, Western blot for ubiquitin levels) using PROTACs with varying PEG lengths .

Q. What strategies address instability of the alkyne group under physiological conditions?

  • Copper chelators : Add BTTAA (benzyl-TTTA) or THPTA to stabilize Cu(I) and reduce oxidative side reactions.
  • Low-temperature reactions : Conduct CuAAC at 4°C for pH-sensitive targets.
  • Alternative click chemistry : Use strain-promoted (DBCO-azide) reactions for copper-free conditions, though this requires modifying the target with DBCO .

Q. How should researchers analyze contradictory data in PROTAC degradation assays?

  • Control experiments : Include non-targeting PROTACs (lacking the target-binding moiety) and E3 ligase inhibitors (e.g., MLN4924) to confirm specificity.
  • Quantitative metrics : Measure degradation efficiency via immunofluorescence (IF), flow cytometry, or quantitative mass spectrometry.
  • Statistical rigor : Use ≥3 biological replicates and account for batch effects (e.g., cell passage number, reagent lot variability) .

Q. What methods quantify biotinylation efficiency when streptavidin binding is suboptimal?

  • HPLC-MS : Analyze intact mass shifts to confirm biotin incorporation.
  • Fluorescence quenching : Use TAMRA’s fluorescence self-quenching upon conjugation to estimate labeling efficiency.
  • Competitive ELISA : Compete conjugated samples with free biotin for streptavidin-coated plates and quantify displacement .

Q. How can solubility issues in aqueous reaction buffers be mitigated?

  • Co-solvents : Use 10–20% DMSO or ethanol to enhance solubility without denaturing proteins.
  • PEGylation : Pre-incubate the reagent with short PEGs (e.g., PEG200–PEG400) to improve dispersion.
  • Temperature optimization : Increase reaction temperature to 37°C for hydrophobic targets .

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